molecular formula C84H138N6O62 B122385 Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc CAS No. 145211-77-4

Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2) Man(1->3)Neu5Ac(2->3)Gal(1->4)GlcNAc(1->2)Man(1->6)Man(1->4)GlcNAc(1->4)GlcNAc

Cat. No.: B122385
CAS No.: 145211-77-4
M. Wt: 2224 g/mol
InChI Key: RDUPXSKIKTZZLY-IQVICBSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRP 203, also known as Mocravimod, is a synthetic immunomodulatory compound that functions as a sphingosine-1-phosphate receptor agonist. It is primarily used in the field of immunology due to its ability to modulate immune responses by affecting lymphocyte trafficking. This compound has shown potential in various therapeutic applications, particularly in the context of transplantation and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

KRP 203 is synthesized through a series of chemical reactions involving the modification of sphingosine, a naturally occurring lipid. The synthesis typically involves the phosphorylation of sphingosine by sphingosine kinase 2 to produce KRP 203-P, the active form of the compound . The reaction conditions often include the use of specific solvents and catalysts to facilitate the phosphorylation process.

Industrial Production Methods

In industrial settings, KRP 203 is produced by dissolving the compound in sterile 0.5% methylcellulose and subjecting it to repeated vortex-mixing and sonication. This solution is then further diluted to achieve the desired concentration for various applications .

Chemical Reactions Analysis

Types of Reactions

KRP 203 primarily undergoes phosphorylation reactions to become its active form, KRP 203-P. It also participates in receptor binding reactions, particularly with sphingosine-1-phosphate receptors .

Common Reagents and Conditions

The phosphorylation of KRP 203 requires sphingosine kinase 2 as a catalyst. The reaction is typically carried out in an aqueous medium with appropriate pH and temperature conditions to ensure optimal enzyme activity .

Major Products Formed

The primary product formed from the phosphorylation of KRP 203 is KRP 203-P, which is the active form of the compound. This product is responsible for the immunomodulatory effects observed in various studies .

Mechanism of Action

KRP 203 exerts its effects by binding to sphingosine-1-phosphate receptors, particularly subtype 1 (S1PR1). This binding induces receptor internalization and subsequent ubiquitination, leading to the degradation of the receptor. As a result, lymphocytes are unable to follow the sphingosine-1-phosphate gradient, preventing their migration to sites of inflammation . This mechanism is crucial for its immunomodulatory effects, as it reduces the number of activated lymphocytes in the peripheral blood and promotes their sequestration in secondary lymphoid organs .

Properties

CAS No.

145211-77-4

Molecular Formula

C84H138N6O62

Molecular Weight

2224 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C84H138N6O62/c1-20(101)85-39-26(107)7-83(81(128)129,149-65(39)45(111)28(109)9-91)151-68-49(115)32(13-95)134-77(59(68)125)144-63-36(17-99)139-74(43(54(63)120)89-24(5)105)147-70-56(122)47(113)30(11-93)136-79(70)132-19-38-51(117)67(58(124)76(141-38)143-62-35(16-98)138-73(42(53(62)119)88-23(4)104)142-61-34(15-97)133-72(127)41(52(61)118)87-22(3)103)146-80-71(57(123)48(114)31(12-94)137-80)148-75-44(90-25(6)106)55(121)64(37(18-100)140-75)145-78-60(126)69(50(116)33(14-96)135-78)152-84(82(130)131)8-27(108)40(86-21(2)102)66(150-84)46(112)29(110)10-92/h26-80,91-100,107-127H,7-19H2,1-6H3,(H,85,101)(H,86,102)(H,87,103)(H,88,104)(H,89,105)(H,90,106)(H,128,129)(H,130,131)/t26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51+,52+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64+,65+,66+,67-,68-,69-,70-,71-,72?,73-,74-,75-,76-,77-,78-,79-,80+,83-,84-/m0/s1

InChI Key

RDUPXSKIKTZZLY-IQVICBSZSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)NC(=O)C)O)CO)CO)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4C(C(C(OC4OCC5C(C(C(C(O5)OC6C(OC(C(C6O)NC(=O)C)OC7C(OC(C(C7O)NC(=O)C)O)CO)CO)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)OC1C(C(C(C(O1)CO)O)OC1(CC(C(C(O1)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)CO)O)O)CO)CO)O)O

physical_description

Solid

Origin of Product

United States

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